molecular formula C19H17IN2O4 B7466520 (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B7466520
M. Wt: 464.3 g/mol
InChI Key: NXUXUXDVSHNCQQ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CR8, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the family of propenamides and has been synthesized using various methods. CR8 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide involves the inhibition of CDKs. CDKs are activated by cyclins and play a key role in cell cycle progression. CDKs 1 and 2 are involved in the G1/S transition, while CDK9 is involved in the transcriptional regulation of genes involved in cell cycle progression. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide binds to the ATP-binding site of CDKs and prevents their activation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that plays a key role in cell cycle regulation. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor that regulates the G1/S transition. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for CDKs, which reduces the risk of off-target effects. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for in vivo studies. However, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has not been extensively studied in animal models, which limits our understanding of its in vivo efficacy and toxicity.

Future Directions

There are several future directions for the study of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to further investigate its potential applications in cancer research. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has shown promising results in vitro, but its in vivo efficacy and toxicity need to be further studied. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases. CDKs have been implicated in the pathogenesis of various neurodegenerative diseases, and (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide may have potential as a therapeutic agent. Finally, further studies are needed to optimize the synthesis and formulation of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, which could improve its solubility and bioavailability for use in lab experiments and potential clinical trials.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been reported in various scientific literature. One of the most commonly used methods involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of potassium carbonate and acetic acid. The resulting product is then treated with 2-bromo-3-nitropropene to yield (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. Other methods involve the use of different reagents and conditions, such as the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of sodium hydride and DMF.

Scientific Research Applications

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), a family of proteins that play a key role in cell cycle regulation. CDKs are frequently overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of CDKs 1, 2, and 9, which are involved in various stages of the cell cycle. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O4/c1-24-15-6-4-14(5-7-15)22-19(23)13(11-21)8-12-9-16(20)18(26-3)17(10-12)25-2/h4-10H,1-3H3,(H,22,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUXUXDVSHNCQQ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.